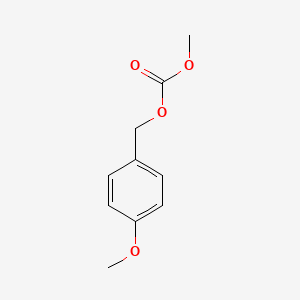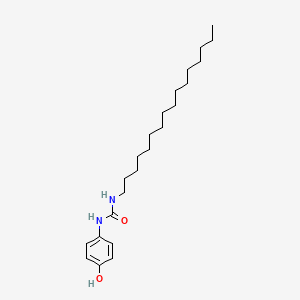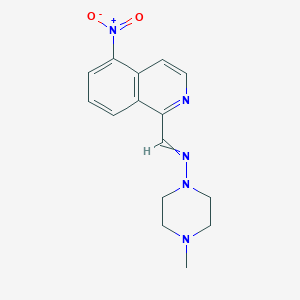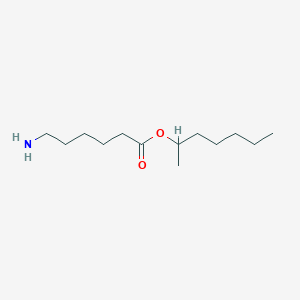
Carbonic acid, (4-methoxyphenyl)methyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, is an organic compound with the molecular formula C10H12O4. This compound is a type of ester, which is commonly used in organic synthesis and various industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be achieved through several methods. One common method involves the reaction of (4-methoxyphenyl)methanol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the ester.
Another method involves the use of diazomethane for the methylation of (4-methoxyphenyl)methanol. Diazomethane is highly reactive and can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (4-methoxyphenyl)methanol and carbonic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: (4-methoxyphenyl)methanol and carbonic acid.
Reduction: (4-methoxyphenyl)methanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of carbonic acid, (4-methoxyphenyl)methyl methyl ester, involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its ester functional group, which can undergo hydrolysis, reduction, and transesterification .
Vergleich Mit ähnlichen Verbindungen
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be compared with other similar esters, such as:
Methyl benzoate: Both compounds are esters, but methyl benzoate has a benzene ring instead of a methoxy-substituted phenyl ring.
Ethyl acetate: This ester is simpler in structure and is commonly used as a solvent in laboratories.
Methyl salicylate: Known for its wintergreen scent, this ester has a hydroxyl group on the benzene ring, making it more reactive in certain conditions.
The uniqueness of this compound, lies in its methoxy-substituted phenyl ring, which imparts specific chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
270921-39-6 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl methyl carbonate |
InChI |
InChI=1S/C10H12O4/c1-12-9-5-3-8(4-6-9)7-14-10(11)13-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
ZURJLTPYBBWOQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)


![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)

![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

